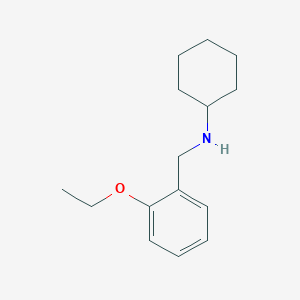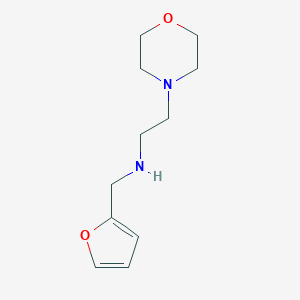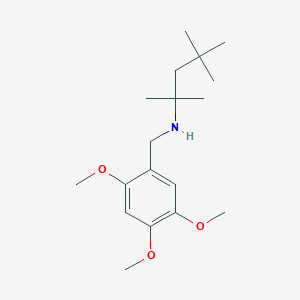![molecular formula C14H14ClNO3 B499418 {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol CAS No. 775294-92-3](/img/structure/B499418.png)
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol is a chemical compound that features a chloropyridinyl group attached to a methoxyphenylmethanol structure
Vorbereitungsmethoden
The synthesis of {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol typically involves the reaction of 4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde with a suitable reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reduction process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol can be compared with similar compounds such as:
4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde: This compound is structurally similar but features an aldehyde group instead of a methanol group.
4-[(6-chloropyridin-3-yl)methoxy]benzonitrile: This compound has a nitrile group in place of the methanol group.
2-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}acetonitrile: Another structurally related compound with a nitrile group attached to the phenyl ring.
Eigenschaften
CAS-Nummer |
775294-92-3 |
|---|---|
Molekularformel |
C14H14ClNO3 |
Molekulargewicht |
279.72g/mol |
IUPAC-Name |
[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H14ClNO3/c1-18-13-6-10(8-17)2-4-12(13)19-9-11-3-5-14(15)16-7-11/h2-7,17H,8-9H2,1H3 |
InChI-Schlüssel |
DHKVHEXDEXPCMV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CN=C(C=C2)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CN=C(C=C2)Cl |
Löslichkeit |
42 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B499335.png)
![4-[({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)methyl]benzoic acid](/img/structure/B499336.png)
![2-[2-bromo-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499338.png)
![2-(2-Bromo-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B499341.png)
![N-{4-[(4-methoxybenzyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B499343.png)

![2-{4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide](/img/structure/B499346.png)


![N'-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B499352.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B499353.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B499354.png)

![2-methoxy-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499358.png)
